molecular formula C23H15NO3 B14357703 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione CAS No. 90140-27-5

5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione

Cat. No.: B14357703
CAS No.: 90140-27-5
M. Wt: 353.4 g/mol
InChI Key: XFXHKXFLBQSLSY-UHFFFAOYSA-N
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Description

5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione is an organic compound characterized by its unique structure, which includes a furan ring substituted with phenyl groups and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione typically involves the condensation of furan-2,3-dione with aniline derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2-one
  • 5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]thiophene-2,3-dione

Uniqueness

5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and imino groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

90140-27-5

Molecular Formula

C23H15NO3

Molecular Weight

353.4 g/mol

IUPAC Name

4-(C,N-diphenylcarbonimidoyl)-5-phenylfuran-2,3-dione

InChI

InChI=1S/C23H15NO3/c25-21-19(22(27-23(21)26)17-12-6-2-7-13-17)20(16-10-4-1-5-11-16)24-18-14-8-3-9-15-18/h1-15H

InChI Key

XFXHKXFLBQSLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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